An In-depth Technical Guide to the Chemical and Physical Properties of Dioxacarb (C₁₁H₁₃NO₄)
An In-depth Technical Guide to the Chemical and Physical Properties of Dioxacarb (C₁₁H₁₃NO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxacarb, with the chemical formula C₁₁H₁₃NO₄, is a carbamate insecticide.[1] Carbamate pesticides are derivatives of carbamic acid and function by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1] This guide provides a comprehensive overview of the chemical and physical properties of Dioxacarb, its mechanism of action, and general experimental protocols relevant to its study. The information is intended to support research, development, and safety assessment activities involving this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Dioxacarb are summarized in the tables below. This data is essential for understanding its environmental fate, biological activity, and for the design of experimental studies.
Table 1: Chemical Identification of Dioxacarb
| Identifier | Value |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate[1] |
| CAS Number | 6988-21-2[2] |
| Chemical Formula | C₁₁H₁₃NO₄[1] |
| Molecular Weight | 223.23 g/mol [1] |
| Canonical SMILES | CNC(=O)OC1=CC=CC=C1C2OCCO2 |
| InChI Key | SDKQRNRRDYRQKY-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of Dioxacarb
| Property | Value |
| Physical State | Solid, White to Off-White Powder[1][3] |
| Melting Point | 114-115 °C[2] |
| Boiling Point | 364.51 °C (rough estimate)[3] |
| Water Solubility | 6000 mg/L (at 20 °C)[2] |
| Vapor Pressure | 0.04 mPa (at 20 °C) |
| Octanol-Water Partition Coefficient (log P) | 0.67 |
| Density | 1.2446 g/cm³ (rough estimate)[3] |
Mechanism of Action: Acetylcholinesterase Inhibition
Dioxacarb exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). By inhibiting AChE, Dioxacarb causes an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Acetylcholinesterase Inhibition Pathway by Dioxacarb.
Experimental Protocols
The following sections describe general methodologies for determining the key physicochemical and biological properties of a compound like Dioxacarb. It is important to note that these are standardized, representative protocols. The specific experimental details for the cited Dioxacarb data were not available in the public domain.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
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Sample Preparation: A small amount of finely powdered Dioxacarb is packed into a thin-walled capillary tube, sealed at one end.
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Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which contains a heating block or an oil bath.
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Heating: The apparatus is heated slowly and steadily.
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Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the substance is completely molten are recorded. The range between these two temperatures is reported as the melting point.
Determination of Water Solubility (Shake-Flask Method)
Objective: To determine the maximum concentration of Dioxacarb that can dissolve in water at a specific temperature.
Methodology:
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Sample Preparation: An excess amount of Dioxacarb is added to a known volume of distilled water in a flask.
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Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The solution is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any suspended particles.
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Quantification: The concentration of Dioxacarb in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory effect of Dioxacarb on acetylcholinesterase activity.
Methodology:
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Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution are required.
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Reaction Setup: A solution of AChE is pre-incubated with various concentrations of Dioxacarb for a specific period.
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Enzymatic Reaction: The reaction is initiated by adding the substrate, acetylthiocholine. AChE hydrolyzes acetylthiocholine to thiocholine.
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Colorimetric Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.
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Data Analysis: The rate of the reaction (increase in absorbance over time) is proportional to the AChE activity. The inhibition of AChE by Dioxacarb is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the toxicity of an insecticide like Dioxacarb.
General Experimental Workflow for Insecticide Toxicity Testing.
Conclusion
This technical guide has provided a detailed summary of the chemical and physical properties of Dioxacarb, its mechanism of action as an acetylcholinesterase inhibitor, and standardized experimental protocols for its characterization. The presented data and workflows offer a valuable resource for professionals in research, drug development, and regulatory sciences, facilitating a deeper understanding of this compound and guiding future investigations. The provided visualizations aim to clarify complex biological pathways and experimental procedures, adhering to high standards of data presentation.
